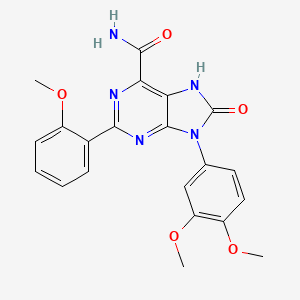
9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that includes both methoxyphenyl and purine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl and purine derivatives, followed by a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or rhodium complexes, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography or crystallization, would be employed to isolate the final product.
化学反応の分析
Types of Reactions
9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of functionalized derivatives.
科学的研究の応用
9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: This compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which 9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 9-(3,4-dimethoxyphenyl)-2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
Compared to similar compounds, 9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. The presence of both methoxy groups and the purine core can enhance its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-7-5-4-6-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-8-9-14(30-2)15(10-11)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGODYGCRPJZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2811626.png)
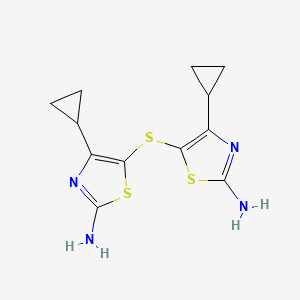
![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
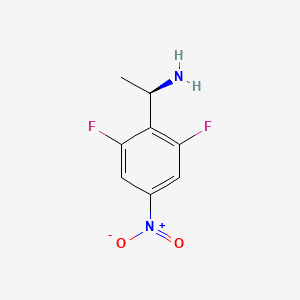
![2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2811637.png)
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
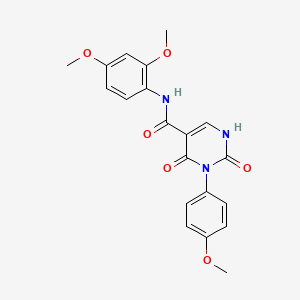
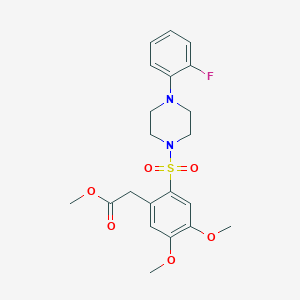
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
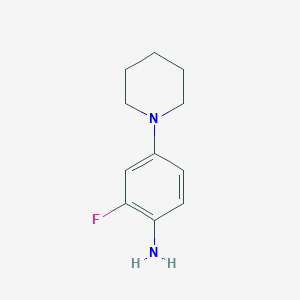
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide](/img/structure/B2811647.png)
